1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.
Pyrrolidinecarboxamide Formation: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate amine and carbonyl precursors.
Furylmethyl Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxamide: A simpler indazole derivative with similar core structure.
6-Bromo-1H-indazole: A brominated indazole without additional functional groups.
N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide: A compound with similar functional groups but lacking the indazole core.
Uniqueness
1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to the combination of the indazole core, bromine substitution, and furylmethyl group, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C17H15BrN4O3 |
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Molecular Weight |
403.2 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O3/c18-11-3-4-13-14(7-11)20-21-16(13)22-9-10(6-15(22)23)17(24)19-8-12-2-1-5-25-12/h1-5,7,10H,6,8-9H2,(H,19,24)(H,20,21) |
InChI Key |
UWORIIIQGWUJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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